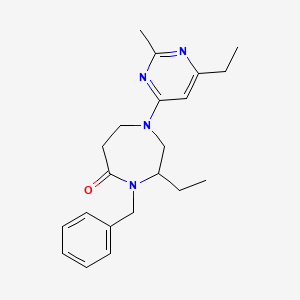
2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide is a fluorinated organic compound with the molecular formula C6H7F4N3O3. It is known for its unique chemical structure, which includes both fluorinated and methoxy functional groups, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide typically involves the reaction of 2,3,3,3-tetrafluoro-2-methoxypropionyl chloride with 4-methoxy-1,2,5-oxadiazole-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to certain enzymes and receptors, while the methoxy groups contribute to its solubility and stability. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 2,3,3,3-tetrafluoro-2-methoxypropionamide
- 2,2,3,3-tetrafluoro-N-(4-methoxyphenyl)-2-(trifluoromethyl)piperazine
- 2,3,3,3-tetrafluoro-2-(octafluoromorpholin-4-yl)-N-(1-phenylethyl)propanamide
Uniqueness
2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide stands out due to its combination of fluorinated and methoxy functional groups, which impart unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specificity.
特性
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F4N3O4/c1-16-4-3(13-18-14-4)12-5(15)6(8,17-2)7(9,10)11/h1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGHZLIQDKNXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NON=C1NC(=O)C(C(F)(F)F)(OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methylphenyl)-N-(2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}ethyl)acrylamide](/img/structure/B5263657.png)
![ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5263663.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5263670.png)
![7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5263675.png)
![4-chloro-N-{3-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5263689.png)
![4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5263690.png)
![1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-azepanamine hydrochloride](/img/structure/B5263697.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5263704.png)
![4-[2-(ethylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5263717.png)

![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide](/img/structure/B5263725.png)
![(6E)-2-ethyl-5-imino-6-[[4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5263726.png)
![7-[(2-methyl-1H-indol-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5263738.png)
![2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one](/img/structure/B5263747.png)
